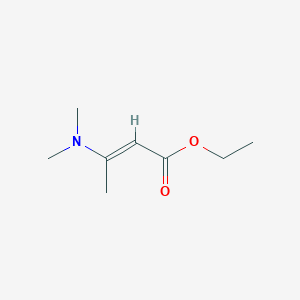

Ethyl 3-(dimethylamino)-2-butenoate

Description

The exact mass of the compound Ethyl 3-(dimethylamino)-2-butenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(dimethylamino)-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(dimethylamino)-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14205-42-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 3-(dimethylamino)but-2-enoate |

InChI |

InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3 |

InChI Key |

CTKXXMXGFDQHTI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)N(C)C |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/N(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)N(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Ethyl 3-(dimethylamino)-2-butenoate CAS 14205-42-6 properties

This technical guide details the physicochemical properties, synthetic utility, and handling protocols for Ethyl 3-(dimethylamino)-2-butenoate (CAS 14205-42-6), a versatile enaminone intermediate used extensively in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications.

A Versatile Enaminone Scaffold for Heterocyclic Construction[1]

Executive Summary

Ethyl 3-(dimethylamino)-2-butenoate (also known as Ethyl

Physicochemical Properties

The following data aggregates experimental and predicted values for CAS 14205-42-6.

| Property | Value | Notes |

| CAS Number | 14205-42-6 | |

| IUPAC Name | Ethyl (2E)-3-(dimethylamino)but-2-enoate | Predominantly E-isomer due to H-bonding/sterics |

| Molecular Formula | ||

| Molecular Weight | 157.21 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkens upon oxidation/hydrolysis |

| Boiling Point | 130–135 °C @ 50 Torr | ~208 °C @ 760 Torr (extrapolated) |

| Density | 0.955 – 0.980 g/cm³ | @ 25 °C |

| Solubility | Miscible in DCM, EtOH, EtOAc, DMSO | Hydrolyzes slowly in water |

| Flash Point | > 80 °C | Non-flammable but combustible |

Mechanistic Utility: The "Push-Pull" System

The synthetic power of Ethyl 3-(dimethylamino)-2-butenoate lies in its push-pull alkene character. The nitrogen lone pair donates electron density into the

Dual Reactivity Profile

-

Electrophilic at C3 (Beta-Carbon): Nucleophiles (hydrazines, amidines) attack here, displacing the dimethylamino group.

-

Nucleophilic at C2 (Alpha-Carbon): Electrophiles (alkyl halides, acyl chlorides) attack here, preserving the enamine conjugation.

Figure 1: Divergent reactivity pathways.[1] Pathway A is the primary route for heterocycle synthesis described in this guide.

Key Applications & Experimental Protocols

A. Synthesis of Pyrazoles (Knorr-Type Cyclization)

The displacement of the dimethylamino group by hydrazine derivatives yields pyrazoles with high regiocontrol. This method is superior to using 1,3-diketones for sensitive substrates because it avoids acid-catalyzed degradation.

Target Reaction: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives.

Protocol:

-

Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 3-(dimethylamino)-2-butenoate (10 mmol, 1.57 g) in absolute ethanol (20 mL).

-

Addition: Add Phenylhydrazine (10 mmol, 1.08 g) dropwise at room temperature.

-

Note: A slight exotherm may occur.

-

-

Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the enamine spot.

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure to 50% volume and chill in an ice bath.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

B. Synthesis of Pyrimidines

Reaction with amidines or urea yields pyrimidine-4-ones. This is a key step in the synthesis of kinase inhibitor scaffolds.

Figure 2: Synthetic tree demonstrating the versatility of the enaminone scaffold in generating distinct heterocyclic cores.[2][1][3][4][5]

Handling, Stability & Safety (Self-Validating Protocols)

Storage & Stability[6]

-

Hydrolysis Sensitivity: The enamine bond is susceptible to hydrolysis, reverting to ethyl acetoacetate and dimethylamine.

-

Protocol: Store under Argon or Nitrogen at 2–8 °C.

-

Visual Validation: The compound should be a clear, mobile liquid. Cloudiness or a strong smell of amine (fishy odor) indicates degradation.

-

Re-purification: If degraded, the compound can be purified via vacuum distillation (bp ~133 °C @ 50 Torr).

Safety Profile

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves and chemical splash goggles are mandatory. Work within a fume hood to manage the dimethylamine vapors released during reactions.

References

-

Sigma-Aldrich. Ethyl 3-(dimethylamino)acrylate and related enaminones: Safety and Properties.

-

National Institute of Standards and Technology (NIST). 2-Butenoic acid, 3-amino-, ethyl ester (Analog Data).

-

PubChem. Ethyl 3-(dimethylamino)-2-butenoate Compound Summary.

-

BenchChem. Application Notes and Protocols for Enaminone Derivatives in Heterocyclic Synthesis.

-

Royal Society of Chemistry. Regioselective synthesis of pyrazoles via enaminones. Organic & Biomolecular Chemistry.[1][6][7][8][9][10]

Sources

- 1. ethz.ch [ethz.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ajol.info [ajol.info]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Ethyl 3-(methylamino)-2-butenoate CAS#: 870-85-9 [m.chemicalbook.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. mdpi.com [mdpi.com]

- 10. sciforum.net [sciforum.net]

Ethyl 3-(dimethylamino)crotonate: A Technical Guide for Drug Development

This guide details the chemical structure, synthesis, safety profile, and critical applications of Ethyl 3-(dimethylamino)crotonate , a versatile enamine intermediate in pharmaceutical development.

Executive Summary

Ethyl 3-(dimethylamino)crotonate (CAS: 14205-42-6 ) is a reactive enamine ester widely utilized as a building block in the synthesis of heterocyclic pharmaceutical ingredients. Unlike its primary amine counterpart (Ethyl 3-aminocrotonate, used in Hantzsch Dihydropyridine synthesis), the dimethyl analog is specifically valued for its ability to undergo regioselective C-acylation and subsequent cyclization-elimination reactions. It serves as a critical precursor in the industrial synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin, Moxifloxacin) and functionalized 1,4-dihydropyridines.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Ethyl 3-(dimethylamino)but-2-enoate |

| Common Name | Ethyl 3-(dimethylamino)crotonate |

| CAS Number | 14205-42-6 (General), 14064-78-9 ((Z)-isomer) |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Viscous yellow to orange oil (Liquid at RT) |

| Boiling Point | ~120–125 °C at 15 mmHg (Extrapolated) |

Structural Reactivity

The molecule features a push-pull alkene system. The lone pair on the nitrogen atom donates electron density into the

-

Resonance Form A: Neutral enamine.

-

Resonance Form B: Zwitterionic form with a negative charge on the

-carbon.

This electronic distribution makes C2 the primary site for electrophilic attack (e.g., by acid chlorides or isocyanates), a property exploited in drug synthesis.

Synthesis & Manufacturing Protocol

The industrial preparation involves the condensation of ethyl acetoacetate with dimethylamine . This reaction is equilibrium-driven and requires the continuous removal of water to drive conversion.

Experimental Protocol: Lab-Scale Synthesis

Reagents:

-

Ethyl Acetoacetate (1.0 eq)

-

Dimethylamine (1.2 eq, anhydrous or 40% aq. solution with benzene/toluene)

-

Solvent: Toluene (for azeotropic distillation)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.01 eq) - Optional but accelerates rate.

Step-by-Step Methodology:

-

Charging: Charge a reaction vessel equipped with a mechanical stirrer and a Dean-Stark trap with Ethyl Acetoacetate and Toluene.

-

Amine Addition: Cool the solution to 0–5°C. Slowly introduce Dimethylamine (gas or solution) to control the exotherm.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Water generated during enamine formation will collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until the theoretical amount of water is collected (approx. 4–6 hours). Monitor consumption of acetoacetate via TLC or GC.

-

Work-up: Cool to room temperature. Wash the organic layer with brine to remove excess amine salts.

-

Purification: Dry the organic layer over anhydrous

. Remove the solvent under reduced pressure.[1][2] -

Distillation: Purify the crude oil via vacuum distillation (high vacuum required due to thermal sensitivity) to yield the pure enamine as a yellow oil.

Applications in Drug Discovery: Fluoroquinolone Synthesis

The most authoritative application of Ethyl 3-(dimethylamino)crotonate is in the Gould-Jacobs reaction sequence (or modified variants) for synthesizing the quinolone core found in antibiotics like Ciprofloxacin and Levofloxacin .

Mechanism of Action

-

C-Acylation: The enamine carbon (C2) attacks an activated acid chloride (e.g., 2,4-dichloro-5-fluorobenzoyl chloride).

-

Elimination: The dimethylamino group acts as a leaving group in subsequent steps (often via transamination with a primary amine) to close the ring.

Workflow: Quinolone Core Construction

Figure 1: The synthetic pathway utilizing Ethyl 3-(dimethylamino)crotonate to construct the fluoroquinolone antibiotic scaffold.[3]

Material Safety Data Sheet (MSDS) / SDS Analysis

Signal Word: DANGER

Hazard Identification (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1): Risk of blindness.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Safe Handling Protocols

-

Engineering Controls: Always handle in a functioning chemical fume hood. The compound can release dimethylamine vapors upon hydrolysis.

-

PPE:

-

Eyes: Chemical safety goggles and a face shield.[4]

-

Skin: Nitrile or Butyl rubber gloves (min thickness 0.11 mm). Wear a chemical-resistant lab coat.

-

Respiratory: If ventilation is insufficient, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges.

-

Storage & Stability

-

Moisture Sensitive: Store under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Refrigerate (2–8°C) to prevent slow polymerization or hydrolysis.

-

Incompatibilities: Strong oxidizing agents, strong acids (induces hydrolysis), and water.

Emergency First Aid

| Exposure | Protocol |

| Eye Contact | Rinse immediately with water for 15+ minutes, lifting eyelids.[4] Seek immediate ophthalmological attention. |

| Skin Contact | Remove contaminated clothing. Wash with soap and water. If burning persists, seek medical aid. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Administer milk or water if conscious. Call a poison center immediately. |

References

-

PubChem. (n.d.). Ethyl 3-(dimethylamino)but-2-enoate (Compound). National Library of Medicine. Retrieved from [Link]

-

Biotage. (2012). Controlled Microwave-Assisted Synthesis of Fluoroquinolones. Application Note. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Retrieved from [Link]

Sources

Difference between ethyl 3-aminocrotonate and ethyl 3-(dimethylamino)-2-butenoate

An In-depth Technical Guide to Enamine Reactivity: A Comparative Analysis of Ethyl 3-aminocrotonate and Ethyl 3-(dimethylamino)-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two structurally related yet functionally distinct enamines: ethyl 3-aminocrotonate and ethyl 3-(dimethylamino)-2-butenoate. Moving beyond a surface-level comparison, this document delves into the fundamental principles governing their synthesis, reactivity, and application, offering field-proven insights into why one might be chosen over the other in complex synthetic workflows. The core distinction—a primary versus a tertiary enamine—gives rise to a cascade of differences in electronic properties, steric hindrance, and available reaction pathways, which this guide will explore in detail.

Core Structural and Physicochemical Properties

The foundational difference between ethyl 3-aminocrotonate and ethyl 3-(dimethylamino)-2-butenoate lies in the substitution at the nitrogen atom. Ethyl 3-aminocrotonate is a primary enamine, possessing two reactive N-H protons. In contrast, ethyl 3-(dimethylamino)-2-butenoate is a tertiary enamine, where these protons are replaced by methyl groups. This seemingly minor structural change has profound implications for their physical and chemical behavior.

The N-H protons in ethyl 3-aminocrotonate allow for intermolecular hydrogen bonding, resulting in a significantly higher boiling point and a solid state at room temperature.[1][2][3] The tertiary amine lacks this capability, rendering it a liquid with a lower boiling point.[4]

Data Presentation: Comparative Physicochemical Properties

| Property | Ethyl 3-aminocrotonate | Ethyl 3-(dimethylamino)-2-butenoate | Rationale for Difference |

| CAS Number | 626-34-6[1] | 14205-42-6 | Unique chemical identity. |

| Molecular Formula | C₆H₁₁NO₂[5] | C₈H₁₅NO₂[6] | Addition of two methyl groups. |

| Molecular Weight | 129.16 g/mol [5][7] | 157.21 g/mol | Increased mass from methyl groups. |

| Appearance | Yellowish crystalline powder or liquid[1][8] | Colorless to light yellow liquid[4] | Presence/absence of hydrogen bonding affects crystal lattice formation. |

| Melting Point | 33-35 °C[1][2] | Not applicable (liquid) | Stronger intermolecular forces (H-bonding) in the primary enamine. |

| Boiling Point | 210-215 °C[1][2] | 133 °C (at 50 Torr)[4] | Hydrogen bonding in ethyl 3-aminocrotonate requires more energy to overcome. |

| Density | ~1.022 g/mL at 25 °C[1][2] | ~0.955 g/cm³ (Predicted)[4] | Differences in molecular packing and mass. |

| Solubility in Water | 26 g/L (25°C)[1][3] | Not specified, likely lower | The primary amine can both donate and accept hydrogen bonds with water. The tertiary amine can only accept, and increased hydrocarbon character decreases solubility. |

Synthesis Methodologies: A Tale of Two Amines

Both compounds are synthesized from the same precursor, ethyl acetoacetate, via condensation with an appropriate amine source. The choice of amine—ammonia for the primary enamine and dimethylamine for the tertiary enamine—is the critical variable.

Synthesis of Ethyl 3-aminocrotonate

The most common and efficient methods involve the reaction of ethyl acetoacetate with an ammonia source. This can be aqueous ammonia, ammonium acetate, or ammonium carbamate.[9][10][11][12] Ammonium acetate is particularly effective as it serves as both the ammonia source and a mild acid catalyst to facilitate the dehydration step.[11][12][13]

Sources

- 1. ETHYL 3-AMINOCROTONATE | 626-34-6 [chemicalbook.com]

- 2. Ethyl 3-aminocrotonate 98 626-34-6 [sigmaaldrich.com]

- 3. ETHYL 3-AMINOCROTONATE CAS#: 626-34-6 [m.chemicalbook.com]

- 4. Ethyl 3-(methylamino)-2-butenoate CAS#: 870-85-9 [m.chemicalbook.com]

- 5. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Ethyl 3-(dimethylamino)-2-butenoate (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. 3-アミノクロトン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 13. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]

Advanced Reactivity & Synthetic Applications of Enaminone Esters

Executive Summary

Enaminone esters (

Structural Dynamics & Electronic Character

The reactivity of enaminone esters is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing ester carbonyl. This conjugation establishes a vinylogous amide system, resulting in significant polarization.

The "Push-Pull" System

The nitrogen lone pair donates electron density into the

- -Carbon (C2): Highly nucleophilic. Susceptible to electrophilic attack (alkylation, halogenation).

- -Carbon (C3): Nucleophilic in the deprotonated state, but generally acts as the bridge for conjugation.

-

Carbonyl Carbon (C1): Electrophilic, though less so than in ketones due to resonance stabilization.

-

Nitrogen: Nucleophilic, but less basic than isolated amines due to delocalization.

Tautomerism

Enaminone esters exist in equilibrium between the (Z)-enamine , (E)-enamine , and imine forms. The (Z)-isomer is often stabilized by an intramolecular hydrogen bond (IMHB) between the N-H and the ester carbonyl oxygen (in secondary enaminones), which significantly influences reactivity and solubility.

Figure 1: Reactivity map of enaminone esters highlighting the divergent nucleophilic and electrophilic sites available for functionalization.

Synthetic Pathways to Enaminone Esters

Efficient access to these building blocks is a prerequisite for their application.

| Method | Reagents | Mechanism | Key Advantage |

| Condensation | Addition-Elimination | Scalable; Water is the only byproduct. | |

| DMF-DMA Route | Ester/Methylene active + DMF-DMA | Condensation | Access to unsubstituted |

| Michael Addition | Alkynoate + Amine | Conjugate Addition | Atom economical; Mild conditions. |

| Blaise Reaction | Nitrile + Reformatsky Reagent | Zn-mediated addition | Direct synthesis from nitriles. |

| Photocatalysis | 3-Bromochromones + Amine + Ni(II) | Radical/Cross-coupling | Access to complex scaffolds under mild conditions [1].[1] |

Reactivity Landscape & Mechanistic Insights

Heterocycle Synthesis (The Core Application)

Enaminone esters are "chameleons" in heterocycle synthesis, capable of acting as 1,3-dielectrophiles (masked) or 1,3-dinucleophiles depending on the reaction partner.

A. Pyridine and Dihydropyridine Synthesis

The Hantzsch-type reaction remains a gold standard. An enaminone ester reacts with an aldehyde and a 1,3-dicarbonyl compound (or another equivalent of enaminone).

-

Mechanism: Intermolecular Michael addition followed by intramolecular cyclization and dehydration.

-

Relevance: Crucial for calcium channel blocker synthesis (e.g., Nifedipine analogs).

B. Pyrazole Synthesis

Reaction with hydrazines (

-

Pathway: The hydrazine nitrogen attacks the

-carbon (Michael type), followed by cyclization onto the ester carbonyl. -

Note: Regioselectivity is controlled by the steric bulk of the R group on hydrazine and solvent polarity.

C. Indole and Polycyclic Scaffolds (Nenitzescu Synthesis)

The reaction of enaminone esters with quinones yields 5-hydroxyindoles. This involves a Michael addition of the enaminone

Modern C–H Functionalization (2016–2025)

A paradigm shift has occurred with the use of the enaminone moiety as a Directing Group (DG) for transition-metal catalyzed C–H activation.

-

Rh(III)-Catalyzed Annulation: The enaminone nitrogen coordinates to Rh(III), directing C–H activation at the proximal alkenyl or aryl position.

-

Coupling Partners: Alkynes, diazo compounds, sulfoxonium ylides, and maleimides.

-

Outcome: Rapid assembly of isocoumarins, naphthalenes, and isoquinolines.

Figure 2: Mechanistic cycle for Rh(III)-catalyzed C-H activation/annulation using enaminone esters as directing groups [2, 3].

Experimental Protocols

Protocol A: General Synthesis of -Enamino Esters (DMF-DMA Method)

Objective: Synthesis of Ethyl 3-(dimethylamino)acrylate.

-

Reagents: Ethyl acetate (or substituted acetic ester) (10 mmol),

-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol). -

Procedure:

-

Charge a round-bottom flask with the ester.

-

Add DMF-DMA neat (or in xylene if higher temperature is required).

-

Reflux the mixture for 4–8 hours. Monitor by TLC (disappearance of starting ester).

-

Crucial Step: Remove the methanol byproduct via a Dean-Stark trap or rotary evaporation to drive the equilibrium forward.

-

-

Workup: Concentrate under reduced pressure. The residue is often pure enough; otherwise, recrystallize from hexane/ethanol or purify via flash chromatography (neutral alumina).

-

Validation:

H NMR shows two doublets for the alkene protons (

Protocol B: Synthesis of Pyrazoles via Enaminone Esters

Objective: Conversion of enaminone ester to a pyrazole scaffold.

-

Reagents: Enaminone ester (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).

-

Procedure:

-

Dissolve enaminone ester in absolute ethanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Heat to reflux for 2–4 hours.

-

Cool to room temperature. The product often precipitates.

-

-

Purification: Filter the solid and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize.

Applications in Drug Discovery

Enaminone esters are not just intermediates; they are pharmacophore precursors.

-

Anticonvulsants: Enaminone derivatives have shown efficacy similar to phenytoin but with a different mechanism of action (sodium channel modulation) [4].

-

Antimicrobials: Fluorinated enaminone esters are precursors to fluoroquinolones, a critical class of antibiotics.

-

Anti-inflammatory Agents: Fused heterocyclic systems derived from enaminones (e.g., trifluoromethyl-substituted pyridines) exhibit COX-2 inhibitory activity.

Case Study: Synthesis of Nifedipine Analogs

In the synthesis of 1,4-dihydropyridines (calcium channel blockers), enaminone esters serve as the stable "right-half" of the molecule, reacting with a benzylidene acetoacetate ("left-half") to form the dihydropyridine ring with high regiocontrol.

References

-

Photocatalytic Synthesis: Beilstein J. Org. Chem.2025 , 21, 116.[2][1] "General method for the synthesis of enaminones via photocatalysis."

-

C-H Activation Review: Org. Biomol. Chem.2025 . "Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation."

-

Rh-Catalyzed Isocoumarins: J. Org. Chem.2023 , 88, 2433.[3] "Rh-Catalyzed C–H Activation/Annulation of Enaminones and Cyclic 1,3-Dicarbonyl Compounds."

-

Medicinal Applications: Tetrahedron2021 , 83, 131984.[3][4] "Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties."[3][4][5][6]

-

Heterocycle Synthesis: Molecules2010 , 15, 4252. "β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives."

Sources

- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. cajmns.casjournal.org [cajmns.casjournal.org]

- 5. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solvent Systems for Ethyl 3-(dimethylamino)-2-butenoate (EDAB)

Executive Summary

Ethyl 3-(dimethylamino)-2-butenoate (EDAB) is a critical enamine ester intermediate, predominantly utilized in the synthesis of heterocyclic pharmacophores such as quinolones and pyridines. Its chemical behavior is defined by a "push-pull" electronic structure, where the electron-donating dimethylamino group is conjugated with the electron-withdrawing ester carbonyl.

This guide provides a definitive analysis of EDAB’s solubility profile. Unlike simple dissolution, the handling of EDAB requires a stability-first approach . While miscible with most organic solvents, its enamine functionality renders it susceptible to hydrolysis in aqueous media and transesterification in alcoholic solvents under thermal stress. This document outlines the solvent compatibility matrix, operational protocols, and risk mitigation strategies for industrial and research applications.

Molecular Architecture & Solubility Physics

To understand the solubility behavior of EDAB, one must analyze its electronic distribution.

-

Lipophilic Domain: The ethyl ester and methyl groups on the butenoate chain provide significant non-polar surface area, facilitating miscibility with aromatic and chlorinated solvents.

-

Polar Domain: The tertiary amine and ester carbonyl create a dipole moment. However, the internal conjugation (resonance) stabilizes the molecule, reducing its basicity compared to isolated amines.

-

H-Bonding: EDAB acts primarily as a Hydrogen Bond Acceptor (HBA) via the ester oxygen and the enamine nitrogen. It lacks Hydrogen Bond Donors (HBD), making it highly soluble in aprotic solvents.

Stability Warning: The Hydrolysis Trap

The enamine double bond is nucleophilic. In the presence of water and trace acid, EDAB undergoes hydrolysis to revert to Ethyl Acetoacetate and Dimethylamine . Therefore, "solubility" in aqueous media is technically a decomposition pathway, not a stable solution.

Solvent Compatibility Matrix

The following data summarizes the miscibility and stability of EDAB across standard laboratory and industrial solvents.

Legend:

-

● Excellent: Fully miscible, chemically stable.

-

◐ Conditional: Soluble, but requires specific precautions (Temp/pH).

-

○ Incompatible: Causes decomposition or phase separation.

| Solvent Class | Specific Solvent | Rating | Solubility Behavior | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | ● | Fully Miscible | Ideal for transport and low-temp reactions. High volatility allows easy removal. |

| Chloroform | [1][2][3] ● | Fully Miscible | Excellent solvency; watch for trace HCl in old chloroform (stabilize with amylene). | |

| Aromatic | Toluene | ● | Fully Miscible | Preferred for high-temp reactions. Allows azeotropic removal of water if synthesizing EDAB. |

| Benzene | [1] ● | Fully Miscible | Functionally identical to Toluene but avoided due to toxicity. | |

| Polar Aprotic | DMF / DMAc | ● | Fully Miscible | Used for nucleophilic substitution reactions. High boiling point makes removal difficult. |

| DMSO | ● | Fully Miscible | Excellent solubility. Use anhydrous DMSO to prevent hydrolysis. | |

| Acetonitrile | [1][2][4][5] ● | Fully Miscible | Good general-purpose solvent. Compatible with HPLC analysis. | |

| Alcohols | Ethanol (EtOH) | ◐ | Soluble | Risk: Transesterification at high temp (Ethyl |

| Methanol (MeOH) | ◐ | Soluble | High Risk: Transesterification leads to Methyl 3-(dimethylamino)-2-butenoate impurity. | |

| Ethers | THF | ● | Fully Miscible | Good stability. Ensure THF is peroxide-free. |

| Diethyl Ether | [1] ● | Fully Miscible | Good for extraction, though EDAB is slightly polar. | |

| Aqueous | Water | ○ | Decomposes | DO NOT USE. Hydrolysis occurs rapidly, especially at pH < 7. |

Operational Protocols

Protocol A: Anhydrous Dissolution for Synthesis

Objective: Prepare a stable stock solution of EDAB for downstream coupling (e.g., with isocyanates).

-

Vessel Preparation: Flame-dry or oven-dry all glassware. Purge with Nitrogen (

) or Argon. -

Solvent Selection: Choose Toluene (for heating) or DCM (for ambient temp).

-

Quality Control: Solvent must be "Anhydrous" grade (

ppm

-

-

Weighing: EDAB is typically an oil or low-melting solid. Weigh by difference using a syringe or inert atmosphere weighing boat.

-

Dissolution: Add solvent to EDAB under stirring.

-

Observation: Solution should be clear and homogeneous. Turbidity indicates moisture contamination or polymer impurities.

-

-

Drying (Optional but Recommended): Add activated 3Å or 4Å Molecular Sieves to the solution if it will be stored for

hours.

Protocol B: Solvent Swapping (Telescoped Reactions)

Objective: Switching from a synthesis solvent (e.g., Toluene) to a reaction solvent (e.g., Ethanol) without isolating the unstable intermediate.

-

Concentration: Remove the primary solvent (Toluene) via rotary evaporation at reduced pressure.

-

Limit: Do not exceed

bath temperature to prevent thermal degradation.

-

-

Azeotroping: If traces of the first solvent interfere, add a small volume of the target solvent (Ethanol) and re-evaporate.

-

Re-dissolution: Immediately dissolve the residue in the target solvent.

-

Critical: Proceed to the next reaction step immediately. Do not store EDAB in alcoholic solvents for extended periods.

-

Decision Logic & Workflows

The following diagrams illustrate the logical flow for solvent selection and the dissolution process.

Diagram 1: Solvent Selection Decision Tree

Caption: Logical framework for selecting the optimal solvent based on reaction parameters and stability risks.

Diagram 2: Dissolution & Stability Workflow

Caption: Step-by-step dissolution protocol emphasizing moisture control to prevent enamine hydrolysis.

Analytical Considerations

When analyzing EDAB solubility or purity, the choice of solvent affects the data integrity.

NMR Spectroscopy ( / )

-

Preferred: Chloroform-d (

).-

Note: Commercial

can become acidic over time (forming DCl). Acid traces protonate the enamine

-

-

Alternative: Benzene-

or DMSO-

HPLC / LC-MS

-

Mobile Phase A: Water (requires high pH buffer, e.g., Ammonium Bicarbonate, pH 8-9). Avoid acidic modifiers (Formic acid/TFA) as they degrade the analyte on the column.

-

Mobile Phase B: Acetonitrile (Preferred over Methanol to avoid transesterification).

-

Diluent: Dissolve samples in Acetonitrile, not the starting mobile phase, to minimize hydrolysis time.

References

-

PubChem. (n.d.). Ethyl 3-(dimethylamino)-2-butenoate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Imines and Enamines: Stability and Reactivity. Retrieved from [Link][6]

-

Organic Chemistry Portal. (n.d.). Synthesis of beta-enamino esters. Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational text on the reactivity of enamine esters in high-boiling solvents).

Sources

- 1. csustan.edu [csustan.edu]

- 2. ethyl 3-methylbut-2-enoate | 638-10-8 | Buy Now [molport.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(Methylamino)-2-butenoate | 870-85-9 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Thermodynamic Stability of E/Z Isomers of Ethyl 3-(Dimethylamino)-2-butenoate

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the (E) and (Z) isomers of ethyl 3-(dimethylamino)-2-butenoate, a canonical example of an electron-rich enamine system. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies for isomer characterization and equilibration. We will delve into the nuanced interplay of steric and electronic factors that govern the relative stabilities of these geometric isomers. This guide outlines detailed protocols for spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and discusses the utility of computational chemistry in corroborating experimental findings. The ultimate objective is to provide a robust framework for understanding and predicting the behavior of this important class of molecules.

Introduction: The Significance of E/Z Isomerism in Enamines

Geometric isomerism, specifically E/Z isomerism, is a critical determinant of the physicochemical properties and reactivity of unsaturated compounds. In the context of enamines, which are key intermediates in a plethora of organic transformations, the relative stability of the E and Z isomers can profoundly influence reaction pathways and product distributions. Ethyl 3-(dimethylamino)-2-butenoate serves as an exemplary model system for exploring the fundamental principles that govern this isomerism. The delocalization of the nitrogen lone pair into the π-system of the α,β-unsaturated ester introduces a significant double bond character to the C2-C3 bond, which, in conjunction with the substituents, dictates the thermodynamic preference for either the (E) or (Z) configuration. A thorough understanding of these factors is paramount for the rational design of synthetic strategies and the interpretation of reaction outcomes.

Fundamental Principles Governing Isomer Stability

The thermodynamic stability of the E/Z isomers of ethyl 3-(dimethylamino)-2-butenoate is primarily dictated by a delicate balance between two opposing forces: steric hindrance and electronic effects.

-

Steric Hindrance: The spatial arrangement of the substituents around the C=C double bond plays a crucial role. In the (Z)-isomer, the methyl group at C3 and the ester group at C2 are on the same side of the double bond, leading to potential steric repulsion. Conversely, the (E)-isomer places these larger groups on opposite sides, which is generally sterically more favorable.

-

Electronic Effects and Conjugation: The enamine system is characterized by a "push-pull" electronic effect, where the electron-donating dimethylamino group "pushes" electron density into the π-system, which is in turn withdrawn by the electron-withdrawing ester group. This extended conjugation is a stabilizing factor. The planarity of the conjugated system is essential for maximal overlap of the p-orbitals. Any steric strain that forces a deviation from planarity will diminish this stabilizing effect.

For ethyl 3-(dimethylamino)-2-butenoate, the interplay of these effects is not immediately obvious. While the (E)-isomer is expected to be sterically favored, the (Z)-isomer might adopt a conformation that maximizes electronic stabilization.

Experimental Determination of Isomer Stability

The relative thermodynamic stability of the E/Z isomers can be determined experimentally by analyzing their equilibrium mixture. This typically involves synthesizing a mixture of the isomers, or a non-equilibrium mixture, and allowing it to equilibrate under controlled conditions (e.g., thermal or catalytic). The equilibrium ratio is then quantified, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Isomer Separation

The synthesis of ethyl 3-(dimethylamino)-2-butenoate generally proceeds via the condensation of ethyl acetoacetate with dimethylamine. This reaction can produce a mixture of (E) and (Z) isomers. The separation of these isomers, if required, can often be achieved by chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).[1]

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for the identification and quantification of the E/Z isomers of ethyl 3-(dimethylamino)-2-butenoate.

-

¹H NMR Spectroscopy: The chemical shifts of the protons, particularly the vinyl proton at C2 and the methyl protons at C3 and on the nitrogen, will be distinct for the two isomers. The relative integrals of these characteristic signals in the ¹H NMR spectrum of an equilibrium mixture allow for the direct determination of the E/Z ratio.

-

¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons (C2 and C3) are also sensitive to the isomeric configuration. For instance, in a related compound, ethyl-3-amino-2-benzoyl-2-butenoate, the chemical shifts of these carbons were used to characterize the isomers.[2] A study by Grob and Wilkens (1967), as cited by Rae et al. (1980), provided ¹³C NMR data for ethyl-E-3-dimethylamino-Z-butenoate, with C2 at 84.0 ppm and C3 at 160.6 ppm.[2]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or 1D NOE experiments can be used to unambiguously assign the stereochemistry. For the (Z)-isomer, irradiation of the C3-methyl protons should result in a NOE enhancement of the signal for the vinyl proton at C2, due to their spatial proximity. This effect would be absent in the (E)-isomer.

The IR spectra of the E and Z isomers will exhibit differences in the fingerprint region and potentially in the stretching frequencies of the C=O (ester) and C=C bonds due to changes in conjugation and dipole moment.

Experimental Protocol: NMR Analysis of E/Z Isomer Ratio

-

Sample Preparation: Dissolve a precisely weighed sample (approx. 10-20 mg) of the equilibrated mixture of ethyl 3-(dimethylamino)-2-butenoate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

-

Signal Identification: Identify the well-resolved signals corresponding to a specific proton in each isomer (e.g., the vinyl proton or the N-methyl protons).

-

Integration and Ratio Calculation: Carefully integrate the identified signals for both the (E) and (Z) isomers. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.

Computational Analysis of Isomer Stability

In parallel with experimental studies, computational chemistry provides invaluable insights into the intrinsic thermodynamic stability of the E/Z isomers. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology

-

Structure Optimization: The geometries of both the (E) and (Z) isomers of ethyl 3-(dimethylamino)-2-butenoate are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: The single-point energies are calculated at a higher level of theory or with a larger basis set for greater accuracy.

-

Relative Stability Determination: The relative Gibbs free energies (ΔG) of the two isomers are calculated by combining the electronic energies with the thermal corrections. The isomer with the lower Gibbs free energy is the thermodynamically more stable one.

Expected Outcomes

Computational studies on similar enamine systems suggest that the (E)-isomer of ethyl 3-(dimethylamino)-2-butenoate is likely to be the thermodynamically more stable isomer due to the minimization of steric repulsion between the C3-methyl and the C2-ester groups. The energy difference between the two isomers is expected to be small, on the order of a few kJ/mol.

Summary of Findings and Data

| Isomer | Predicted Relative Stability | Key Stabilizing/Destabilizing Factors |

| (E)-Isomer | More Stable | - Minimized steric hindrance between the C3-methyl and C2-ester groups. |

| (Z)-Isomer | Less Stable | - Increased steric repulsion between the C3-methyl and C2-ester groups. |

Table 1: Predicted Thermodynamic Stability of E/Z Isomers

| Carbon | (E)-Isomer Chemical Shift (ppm) | (Z)-Isomer Chemical Shift (ppm) |

| C2 | 84.0 | Data not available in searched literature |

| C3 | 160.6 | Data not available in searched literature |

Table 2: Reported ¹³C NMR Chemical Shifts for the (E)-Isomer[2]

Visualizing the Isomers and a Generalized Workflow

Caption: E/Z Isomers of ethyl 3-(dimethylamino)-2-butenoate in equilibrium.

Caption: Experimental and computational workflow for stability analysis.

Conclusion

References

-

Rae, I. D., & Weigold, J. A. (1980). The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate and measurement of the barrier to E,Z-isomerization. Canadian Journal of Chemistry, 58(17), 1821-1826. [Link]

-

Uchil, V. R., & Joshi, V. (2001). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new substituted 1,3-diphenyl-2-(1,2,4-triazol-1-yl)prop-2-en-1-ones. Indian Journal of Chemistry - Section B, 40(3), 192-198. [Link]

Sources

An In-depth Technical Guide to High-Purity Ethyl 3-(dimethylamino)-2-butenoate for Researchers and Drug Development Professionals

Introduction

Ethyl 3-(dimethylamino)-2-butenoate, a versatile enamine ester, is a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique electronic and steric properties make it an ideal precursor for a variety of complex molecular architectures. This guide provides an in-depth overview of high-purity Ethyl 3-(dimethylamino)-2-butenoate, covering its suppliers, pricing landscape, synthesis, purification, quality control, and key applications in drug development.

I. Sourcing and Procurement of High-Purity Ethyl 3-(dimethylamino)-2-butenoate

Identifying reliable suppliers for high-purity Ethyl 3-(dimethylamino)-2-butenoate (CAS No. 14205-42-6) is paramount for reproducible and successful research outcomes. The following table summarizes prominent suppliers offering this reagent, with notes on typical purity and pricing. It is important to note that pricing is often subject to quotation and can vary based on quantity and supplier.

| Supplier | Typical Purity | Indicative Pricing (USD) | Notes |

| Simson Pharma Limited | Custom Synthesis | Price on Request | Offers custom synthesis and provides a Certificate of Analysis. |

| BLD Pharm | Specification available upon request | Price on Request | Lists the product as available.[1] |

| Santa Cruz Biotechnology | Research Grade | Price on Request | Provides the related compound Ethyl 3-(dimethylamino)butanoate for research use.[2] |

| Finetech Industry Limited | Purity: 99% | ~$3/kg (for bulk) | Price indication for bulk quantities, may vary for research-grade. |

| Sigma-Aldrich | Purity: 98% | Price on Request | Offers the related compound Ethyl 3-(methylamino)-2-butenoate. |

II. Synthesis and Purification of High-Purity Ethyl 3-(dimethylamino)-2-butenoate

The synthesis of Ethyl 3-(dimethylamino)-2-butenoate is typically achieved through the condensation of ethyl acetoacetate with dimethylamine. This reaction is a classic example of enamine formation from a β-ketoester.

General Reaction Scheme:

Caption: General reaction for the synthesis of Ethyl 3-(dimethylamino)-2-butenoate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of β-enamino esters.[3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq).

-

Reagent Addition: Add a solution of dimethylamine (2.0 eq) in a suitable solvent, such as toluene or ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the solvent and excess dimethylamine are removed under reduced pressure. The crude product is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude Ethyl 3-(dimethylamino)-2-butenoate.

Purification of Ethyl 3-(dimethylamino)-2-butenoate

High-purity Ethyl 3-(dimethylamino)-2-butenoate is essential for many applications. As an organic amine compound, its purification via flash column chromatography can be challenging due to interactions with acidic silica gel.[4][5]

Workflow for Purification:

Caption: Purification workflow for Ethyl 3-(dimethylamino)-2-butenoate.

Detailed Experimental Protocol: Purification

-

Column Selection: An amine-functionalized silica gel column is recommended to minimize acid-base interactions and improve separation.[5]

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

-

Chromatography:

-

Stationary Phase: Amine-functionalized silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.

-

Elution: The column is eluted with the solvent gradient, and fractions are collected.

-

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Isolation: The pure fractions are combined and the solvent is removed under reduced pressure to yield high-purity Ethyl 3-(dimethylamino)-2-butenoate.

III. Quality Control and Characterization

Ensuring the purity and structural integrity of Ethyl 3-(dimethylamino)-2-butenoate is critical. A combination of spectroscopic techniques is employed for this purpose.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Ethyl 3-(dimethylamino)-2-butenoate.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methyl groups on the nitrogen (a singlet), the vinyl proton (a singlet), and the methyl group on the double bond (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretching | ~1690 - 1710 |

| C=C (Alkene) | Stretching | ~1630 - 1650 |

| C-N | Stretching | ~1180 - 1220 |

| C-O (Ester) | Stretching | ~1250 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[6]

-

Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of various groups, such as the ethoxy group or parts of the alkyl chain.

IV. Applications in Drug Development

Ethyl 3-(dimethylamino)-2-butenoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably dihydropyridine derivatives, which are a class of calcium channel blockers used in the treatment of hypertension.[7]

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that is widely used to prepare dihydropyridines. Ethyl 3-(dimethylamino)-2-butenoate can serve as a precursor to one of the key components in this synthesis.

Logical Flow of Dihydropyridine Synthesis:

Caption: Role of enamine esters in Hantzsch dihydropyridine synthesis.

In this one-pot reaction, an aldehyde, a β-ketoester, and an ammonia source react to form the dihydropyridine core. The use of an enamine ester like Ethyl 3-(dimethylamino)-2-butenoate can streamline this process. These dihydropyridine scaffolds are present in numerous approved drugs and are a continued focus of drug discovery efforts.[7][8]

V. Conclusion

High-purity Ethyl 3-(dimethylamino)-2-butenoate is a valuable and versatile reagent for researchers and drug development professionals. A thorough understanding of its sourcing, synthesis, purification, and characterization is essential for its effective use in the laboratory. Its application as a key intermediate in the synthesis of medicinally important compounds like dihydropyridines underscores its significance in the pharmaceutical industry.

References

-

Der Pharma Chemica. (2016). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Retrieved from [Link]

-

PubChemLite. (2026). Ethyl 3-(dimethylamino)-2-butenoate (C8H15NO2). Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

-

Teledyne ISCO. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Purification capabilities enhanced - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotage.com [biotage.com]

- 5. biotage.com [biotage.com]

- 6. PubChemLite - Ethyl 3-(dimethylamino)-2-butenoate (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]

Literature review on 3-(dimethylamino)-2-butenoic acid ethyl ester applications

Executive Summary: The "Push-Pull" Enamine

Ethyl 3-(dimethylamino)-2-butenoate (CAS: 14205-42-6), often referred to as Ethyl 3-(dimethylamino)crotonate, represents a specialized class of

This guide moves beyond basic characterization to explore the molecule's utility as a masked 1,3-dicarbonyl equivalent and a regioselective Michael donor . Its core value in drug development lies in its ability to undergo transamination-cyclization sequences under mild conditions, facilitating the construction of Pyrimidines, Pyridines, and specialized Quinolone scaffolds.

Chemical Profile & Reactivity Matrix

The molecule features a conjugated system where the nitrogen lone pair donates electron density into the alkene (

| Property | Specification |

| IUPAC Name | Ethyl 3-(dimethylamino)but-2-enoate |

| CAS Number | 14205-42-6 |

| Molecular Formula | |

| Key Functional Group | Enamine Ester (Push-Pull Alkene) |

| Primary Reactivity | |

| Secondary Reactivity | Transamination (Exchange of |

Critical Distinction: Do not confuse this reagent with Ethyl 3-(dimethylamino)acrylate (CAS 1117-37-9). The acrylate lacks the

Synthesis of the Reagent

While commercially available, fresh preparation is often required for sensitive catalytic applications to avoid hydrolysis products (ethyl acetoacetate).

Standard Protocol:

The synthesis involves the condensation of ethyl acetoacetate with dimethylamine. Unlike primary amines, secondary amines require forcing conditions or water-scavenging catalysts (e.g.,

Core Application: Pyrimidine Synthesis via Amidine Fusion[1]

The most robust application of ethyl 3-(dimethylamino)-2-butenoate is the synthesis of 4-methylpyrimidines. The dimethylamino group acts as a superior leaving group compared to ethoxide (in acetoacetate) or ammonia (in aminocrotonate), allowing for cleaner cyclizations with bulky amidines.

Mechanism of Action

-

Nucleophilic Attack: The amidine nitrogen attacks the

-carbon of the enamine. -

Elimination: The dimethylamine group is expelled (Transamination).

-

Cyclization: The second nitrogen of the amidine attacks the ester carbonyl.

-

Aromatization: Loss of water/alcohol yields the pyrimidine.

Experimental Protocol: Synthesis of 2-Phenyl-4-methyl-6-hydroxypyrimidine

Rationale: This protocol demonstrates the "transamination-first" pathway, essential for avoiding side reactions common with simple

Materials:

-

Ethyl 3-(dimethylamino)-2-butenoate (10 mmol)

-

Benzamidine hydrochloride (10 mmol)

-

Sodium Ethoxide (21% wt in ethanol, 12 mmol)

-

Solvent: Anhydrous Ethanol (20 mL)

Step-by-Step Methodology:

-

Base Activation: In a dried 100 mL round-bottom flask under Argon, dissolve Benzamidine HCl in anhydrous ethanol. Add the Sodium Ethoxide solution dropwise at 0°C. Stir for 15 minutes to liberate the free amidine base.

-

Reagent Addition: Add Ethyl 3-(dimethylamino)-2-butenoate slowly via syringe. The solution will likely turn yellow/orange.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the enamine spot (

). -

Workup: Cool to room temperature. The sodium salt of the pyrimidine may precipitate. Acidify carefully with Acetic Acid to pH 5–6 to precipitate the product.

-

Purification: Filter the solid, wash with cold water (to remove salts) and cold ethanol. Recrystallize from Ethanol/Water.

Validation Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the

singlet (approx. 2.8-3.0 ppm) and the appearance of the pyrimidine aromatic proton.

Strategic Visualization: Divergent Synthesis Pathways

The following diagram illustrates how the reagent serves as a pivot point for three distinct heterocyclic classes.

Figure 1: Divergent synthetic pathways utilizing the dimethylamino enamine scaffold.

Advanced Application: Transamination for Chiral Scaffolds

A sophisticated use of this reagent in API synthesis is Transamination . The dimethylamino group is labile enough to be exchanged with chiral primary amines without racemizing the amine or hydrolyzing the ester.

Why use this over Ethyl Acetoacetate?

Reacting a chiral amine with ethyl acetoacetate generates water, which must be removed azeotropically to drive the imine/enamine formation. By starting with Ethyl 3-(dimethylamino)-2-butenoate, the byproduct is gaseous dimethylamine (

Reaction Scheme:

This intermediate is a precursor for asymmetric reduction to synthesis chiral

References

-

Synthesis and Properties of Enaminones

-

Title: Enaminones as Building Blocks in Heterocyclic Synthesis.

-

Source: Mini Reviews in Medicinal Chemistry (via Bentham Science).

- Context: Comprehensive review of enaminone reactivity with nitrogen nucleophiles.

-

Link:

-

-

Pyrimidine Synthesis

-

Reagent Data & Safety

-

Title: Ethyl 3-(methylamino)-2-butenoate / Ethyl 3-(dimethylamino)crotonate Product Data.

-

Source: ChemicalBook / Sigma-Aldrich.

-

Context: Physical properties and CAS verification (14205-42-6).

-

Link:

-

-

Heterocyclic Methodology

Sources

The Strategic Synthesis of Pyrimidines Utilizing Ethyl 3-(Dimethylamino)-2-butenoate: A Comprehensive Guide for Researchers

Introduction: The Enduring Significance of Pyrimidines and the Utility of Enaminone Synthons

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the architecture of DNA and RNA.[1] Beyond this central biological role, synthetic pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] This has cemented the pyrimidine scaffold as a privileged structure in modern drug discovery and development.

The construction of the pyrimidine ring is a well-established field, with the most common approach involving the condensation of a three-carbon (C-C-C) fragment with an N-C-N synthon, such as urea, thiourea, or guanidine.[1] Within this paradigm, β-enamino esters have emerged as exceptionally versatile and reactive C3 synthons.[3][4] Ethyl 3-(dimethylamino)-2-butenoate, a prominent member of this class, offers a highly efficient and straightforward route to a diverse range of substituted pyrimidines. Its enaminone functionality provides the necessary electrophilic and nucleophilic centers for facile cyclocondensation, making it a valuable tool for synthetic chemists.

This guide provides a detailed exploration of the synthesis of pyrimidines using ethyl 3-(dimethylamino)-2-butenoate, offering in-depth mechanistic insights, a field-proven experimental protocol, and practical application notes for researchers in organic synthesis and medicinal chemistry.

The Underlying Chemistry: A Mechanistic Dissection of Pyrimidine Ring Formation

The synthesis of pyrimidines from ethyl 3-(dimethylamino)-2-butenoate and an N-C-N reagent, such as guanidine, proceeds through a well-defined cyclocondensation pathway. The causality behind the experimental choices lies in the inherent reactivity of the enaminone and the nucleophilic character of the amidine.

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the N-C-N reagent (e.g., guanidine) on the electrophilic carbonyl carbon of the ester group in ethyl 3-(dimethylamino)-2-butenoate. This is followed by an intramolecular cyclization, where the other amino group of the N-C-N reagent attacks the enamine β-carbon. The subsequent elimination of ethanol and dimethylamine drives the reaction towards the formation of the stable aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is often employed to deprotonate the N-C-N reagent, thereby increasing its nucleophilicity and promoting the initial attack on the ester.

The choice of solvent and reaction temperature is critical for ensuring optimal reaction rates and yields. Protic solvents like ethanol are often suitable as they can facilitate proton transfer steps in the mechanism. Heating the reaction mixture provides the necessary activation energy for the cyclization and elimination steps.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol details a representative synthesis of a pyrimidine derivative, 2-amino-4-hydroxy-6-methylpyrimidine, from ethyl 3-(dimethylamino)-2-butenoate and guanidine hydrochloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 3-(dimethylamino)-2-butenoate | 157.21 | 15.7 g | 0.1 |

| Guanidine Hydrochloride | 95.53 | 9.55 g | 0.1 |

| Sodium Ethoxide | 68.05 | 6.8 g | 0.1 |

| Absolute Ethanol | 46.07 | 150 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium ethoxide (6.8 g, 0.1 mol) to absolute ethanol (100 mL).

-

Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (9.55 g, 0.1 mol) in portions. Stir the resulting suspension at room temperature for 30 minutes.

-

Addition of Enaminone: Slowly add ethyl 3-(dimethylamino)-2-butenoate (15.7 g, 0.1 mol) to the reaction mixture using a dropping funnel over a period of 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Precipitation: Acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. A white precipitate will form.

-

Isolation: Filter the precipitate using a Buchner funnel and wash it with cold ethanol (2 x 25 mL) and then with diethyl ether (2 x 25 mL).

-

Drying and Characterization: Dry the collected solid in a vacuum oven at 60 °C. The final product, 2-amino-4-hydroxy-6-methylpyrimidine, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Expected Yield and Spectroscopic Data:

-

Yield: 75-85%

-

Appearance: White crystalline solid

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.7 (s, 1H, OH), 6.4 (s, 2H, NH₂), 5.5 (s, 1H, pyrimidine-H), 2.1 (s, 3H, CH₃).

-

IR (KBr, cm⁻¹): 3350-3100 (N-H and O-H stretching), 1680 (C=O stretching), 1640 (C=N stretching), 1580 (C=C stretching).[2][5][6]

Visualizing the Process

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine.

Application in Kinase Inhibitor Scaffolding

The synthesized pyrimidine derivatives are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors. Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine moiety of ATP, enabling them to bind to the ATP-binding site of kinases and modulate their activity.

Logical Relationship Diagram

Caption: Logical pathway from pyrimidine synthesis to its application as a kinase inhibitor scaffold.

References

-

Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Merugu, R., & Joy, B. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research, 8(6), 88-93. [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4938. [Link]

-

Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 001-011. [Link]

-

Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1681. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Protocol for Condensing Ethyl 3-(dimethylamino)-2-butenoate with Hydrazines

Application Note: AN-PYR-2026-02

High-Efficiency Synthesis of 3-Methyl-1H-pyrazol-5-ol Scaffolds

Abstract

This application note details the synthetic protocol for the condensation of ethyl 3-(dimethylamino)-2-butenoate (an enaminone) with hydrazine derivatives to generate substituted pyrazoles. These heterocycles are privileged scaffolds in medicinal chemistry, serving as cores for analgesics (e.g., phenazone), anti-inflammatory drugs (e.g., celecoxib), and radical scavengers (e.g., edaravone). This guide provides a robust, scalable methodology for both unsubstituted and N-substituted hydrazines, addressing the critical challenge of regioselectivity in the latter.

Introduction & Mechanistic Rationale

Enaminones like ethyl 3-(dimethylamino)-2-butenoate act as masked 1,3-dicarbonyl equivalents. Unlike their 1,3-diketone counterparts, enaminones possess distinct electrophilic sites with graded reactivity: the hard electrophilic ester carbonyl and the soft electrophilic

Reaction Mechanism

The condensation proceeds via a stepwise addition-elimination sequence followed by intramolecular cyclization:

-

Transamination (Michael-type Addition): The hydrazine nucleophile attacks the

-carbon of the enaminone. The dimethylamine group is displaced, releasing volatile -

Tautomerization: The intermediate hydrazone/enamine equilibrates.

-

Cyclocondensation: The distal nitrogen of the hydrazine attacks the ester carbonyl, displacing ethanol and forming the pyrazole ring.

-

Aromatization: The resulting pyrazolone tautomerizes to the hydroxypyrazole form (solvent-dependent).

Mechanistic Visualization

Figure 1: Mechanistic pathway for the conversion of enaminones to pyrazoles.

Experimental Protocols

Materials & Reagents[1]

-

Substrate: Ethyl 3-(dimethylamino)-2-butenoate (CAS: 1122-46-9)

-

Reagent A: Hydrazine Hydrate (80% or 64% aq. solution)

-

Reagent B (Optional): Methylhydrazine or Phenylhydrazine (for substituted analogs)

-

Solvent: Ethanol (Absolute or 95%)

-

Catalyst: Glacial Acetic Acid (Optional, for regiocontrol)

Protocol A: Synthesis of 3-Methyl-1H-pyrazol-5-ol (Unsubstituted)

This protocol yields the N-unsubstituted pyrazole, often used as a fragment for further coupling.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Ethyl 3-(dimethylamino)-2-butenoate (10.0 mmol, 1.57 g) in Ethanol (20 mL).

-

Addition: Add Hydrazine Hydrate (12.0 mmol, ~0.60 mL) dropwise to the stirring solution at room temperature.

-

Note: A slight exotherm may occur.

-

-

Reaction: Heat the mixture to reflux (

C) for 3 hours.-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting enaminone (

) should disappear.

-

-

Workup:

-

Cool the reaction mixture to

C in an ice bath. -

The product typically precipitates as a white/off-white solid.

-

Filter the solid and wash with cold ethanol (2 x 5 mL).

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Yield Expectation: 85-95%.

Protocol B: Regioselective Synthesis with Methylhydrazine

When using substituted hydrazines (

Target Product: 1,3-Dimethyl-1H-pyrazol-5-ol (Edaravone analog structure).

Step-by-Step Methodology:

-

Setup: 250 mL RBF, stir bar, reflux condenser, nitrogen inlet.

-

Solvent Choice: Use Ethanol (favors the 1,3-isomer) or HFIP (Hexafluoroisopropanol) (can invert/enhance selectivity via H-bonding).

-

Addition:

-

Dissolve Ethyl 3-(dimethylamino)-2-butenoate (10 mmol) in Ethanol (30 mL).

-

Add Methylhydrazine (11 mmol) dropwise at

C.

-

-

Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Mechanistic Insight: The terminal

of methylhydrazine attacks the

-

-

Workup: Evaporate solvent under reduced pressure. The residue is often an oil that solidifies upon trituration with diethyl ether.

-

Regio-Verification:

-

1,3-isomer (Major):

NMR shows N-Me signal -

1,5-isomer (Minor):

NMR shows N-Me signal shifted downfield due to proximity to the carbonyl (if in pyrazolone form) or different shielding.

-

Experimental Workflow Diagram

Figure 2: Standard operational workflow for batch synthesis.

Data Summary & Troubleshooting

Physicochemical Properties

| Compound | Structure Fragment | Expected Melting Point | Key NMR Signal ( |

| Enaminone (SM) | N/A (Liquid/Low melt) | ||

| Product (Unsub) | 3-Me-Pyrazol-5-ol | 218–220 °C | |

| Product (N-Me) | 1,3-Dimethyl-Pyrazol-5-ol | 127–129 °C |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation or loss during filtration. | Increase reaction time; evaporate filtrate to recover soluble product. |

| Oiling Out | Product is impure or solvent too polar. | Triturate with Diethyl Ether or Hexanes; induce crystallization by scratching. |

| Regio-isomer Mix | Steric clash or solvent effect (with subst. hydrazines).[1][2][3][4][5][6][7][8][9][10][11] | Switch solvent to HFIP or TFE (Trifluoroethanol) to utilize H-bond direction; lower temperature. |

| Dark Color | Oxidation of hydrazine or enaminone. | Perform reaction under Nitrogen/Argon atmosphere; use fresh hydrazine. |

Safety & Compliance

-

Hydrazines: Hydrazine hydrate and methylhydrazine are highly toxic , carcinogenic , and corrosive . They can be absorbed through the skin.

-

Control: Handle only in a functioning fume hood. Use double nitrile gloves.

-

Waste: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal, following local EHS regulations.

-

-

Enaminones: Generally irritants; avoid inhalation of dust/vapors.

References

-

Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles from Enaminones." Journal of Organic Chemistry.

-

El-Sawy, E. R., et al. (2012). "Synthesis and Biological Activity of Some New Pyrazole Derivatives." Molecules.

-

Maddila, S., et al. (2013). "Synthesis and Spectroscopic Characterization of New Pyrazole Derivatives." Journal of Heterocyclic Chemistry.

-

Organic Chemistry Portal. (2024). "Synthesis of Pyrazoles." Organic Chemistry Portal.

-

BenchChem. (2025).[3][5] "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem Technical Notes.

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 11. sciepub.com [sciepub.com]

The Versatile Synthon: Using Ethyl 3-(Dimethylamino)-2-butenoate as a Masked 1,3-Dicarbonyl Equivalent

Introduction: Circumventing Reactivity Challenges with Masked Carbonyls

In the intricate world of organic synthesis, the 1,3-dicarbonyl moiety, particularly the β-keto ester, is a cornerstone for carbon-carbon bond formation. The acidic α-proton, nestled between two electron-withdrawing carbonyl groups, is readily deprotonated to form a stabilized enolate, a potent nucleophile for alkylation, acylation, and conjugate addition reactions. However, the direct use of β-keto ester enolates is not without its challenges. Strong bases are often required, which can lead to undesired side reactions such as self-condensation or O-alkylation. Furthermore, achieving selective mono-alkylation can be problematic, often resulting in mixtures of mono- and di-alkylated products.

To navigate these complexities, chemists have developed the concept of "masked" functional groups. A masked group is a temporary modification of a reactive functional group into a less reactive form, allowing it to be carried through a synthetic sequence without interference. The original functionality can then be "unmasked" or regenerated when needed. Ethyl 3-(dimethylamino)-2-butenoate serves as an elegant and highly effective masked equivalent of the ethyl acetoacetate enolate. As a neutral, stable, and commercially available enaminone, it functions as a powerful carbon nucleophile under milder conditions than its enolate counterpart, offering superior control and selectivity in many synthetic transformations.[1][2]

This technical guide provides an in-depth exploration of ethyl 3-(dimethylamino)-2-butenoate as a versatile synthon. We will detail its preparation, its application in key synthetic transformations, and the critical step of unmasking to reveal the desired 1,3-dicarbonyl functionality. The protocols and mechanistic insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

The Core Principle: From Stable Enaminone to Reactive Enolate Equivalent

The utility of ethyl 3-(dimethylamino)-2-butenoate stems from its electronic structure. It is a vinylogous amide, where the lone pair of electrons on the nitrogen atom is in conjugation with the ester carbonyl group through the C=C double bond. This "push-pull" system results in a high degree of π-electron delocalization, which stabilizes the molecule and imparts significant nucleophilic character to the α-carbon (C2).[1] This inherent nucleophilicity allows it to participate in reactions analogous to the Stork enamine synthesis, a well-established method for the α-alkylation and α-acylation of ketones and aldehydes.[3][4][5]

The overall synthetic strategy can be visualized as a three-stage process:

Caption: The three-stage strategy for using ethyl 3-(dimethylamino)-2-butenoate.

Application Note I: Synthesis of Ethyl 3-(Dimethylamino)-2-butenoate

The most direct and high-yielding synthesis of ethyl 3-(dimethylamino)-2-butenoate involves the reaction of ethyl acetoacetate with an aminating reagent that also acts as a dehydrating agent. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is exceptionally well-suited for this purpose.[6]

Mechanism of Formation

The reaction proceeds via nucleophilic attack of the enol form of ethyl acetoacetate on the activated carbonyl of DMF-DMA, followed by elimination of two equivalents of methanol.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. The uses of N, N-dimethylformamide dimethyl acetal in organic_Chemicalbook [chemicalbook.com]

Application Note: Hantzsch Pyridine Synthesis Modifications with Enaminone Esters

Abstract & Strategic Value

The classical Hantzsch dihydropyridine (DHP) synthesis—a four-component condensation of an aldehyde, two equivalents of a

This guide details the Enaminone Ester Modification , a strategic adaptation where a pre-formed or in situ generated

Scientific Foundation: Mechanism & Causality

The Symmetry Problem

In the standard Hantzsch reaction, the simultaneous condensation of two identical

The Enaminone Solution

By employing an enaminone ester (e.g., ethyl

Mechanistic Pathway

The reaction proceeds via a convergent cascade:

-

Knoevenagel Condensation: The aldehyde reacts with the specific

-keto ester to form an aryl/alkylidene intermediate. -

Michael Addition: The enaminone ester attacks the electron-deficient alkene of the arylidene.

-

Cyclization & Dehydration: Intramolecular amine attack on the carbonyl closes the ring, followed by water elimination to yield the 1,4-DHP.

Figure 1: Mechanistic pathway for the synthesis of unsymmetrical 1,4-DHPs via enaminone esters. The separation of the nitrogen source prevents statistical scrambling.

Experimental Protocols

Protocol A: Thermal Synthesis of Unsymmetrical 1,4-DHPs

Application: Generation of diverse libraries of calcium channel blocker analogs. Scale: 5.0 mmol (adaptable).

Reagents

-

Aldehyde: 5.0 mmol (e.g., 3-nitrobenzaldehyde)

- -Keto Ester: 5.0 mmol (e.g., methyl acetoacetate)

-

Enaminone Ester: 5.0 mmol (e.g., ethyl

-aminocrotonate) -

Solvent: Ethanol (Absolute) or Acetonitrile

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Molecular Iodine (5 mol%)

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add the aldehyde (5.0 mmol) and

-keto ester (5.0 mmol) to 15 mL of Ethanol. Stir for 5 minutes at room temperature to initiate pre-complexation. -